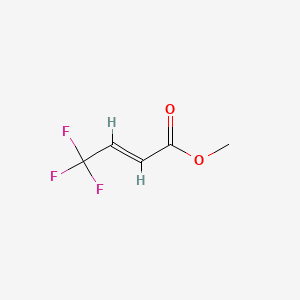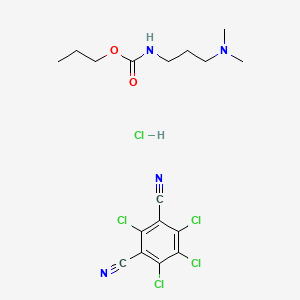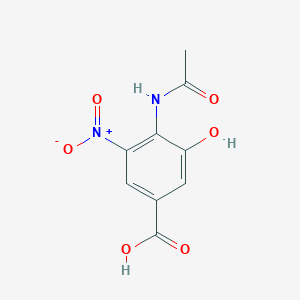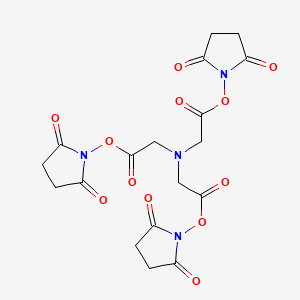
Methyl 4,4,4-trifluorocrotonate
Übersicht
Beschreibung
Methyl 4,4,4-trifluorocrotonate is a chemical compound with the molecular formula C5H5F3O2 . It is used as a drug intermediate and serves as a catalyst for cyclization, oxidation, and halogenating reactions .
Synthesis Analysis
Methyl 4,4,4-trifluorocrotonate has been used in the synthesis of enantioenriched trifluoromethylated compounds. A copper-catalyzed enantioselective 1,4-conjugate addition of methyl 4,4,4-trifluorocrotonate with aliphatic Grignard reagents was achieved under mild reaction conditions .
Molecular Structure Analysis
The molecular weight of Methyl 4,4,4-trifluorocrotonate is 154.09 g/mol. The IUPAC name for this compound is methyl (E)-4,4,4-trifluorobut-2-enoate .
Chemical Reactions Analysis
Methyl 4,4,4-trifluorocrotonate undergoes diastereoselective Michael addition reaction with ethyl crotonate .
Physical And Chemical Properties Analysis
Methyl 4,4,4-trifluorocrotonate has a molecular weight of 154.09 g/mol. It has a complexity of 148 and a topological polar surface area of 26.3 Ų .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Methyl 4,4,4-trifluorocrotonate is used in various chemical synthesis processes . Its unique structure and properties make it a valuable component in the creation of complex chemical compounds .
Drug Intermediate
This compound is used as a drug intermediate . It plays a crucial role in the production of certain pharmaceuticals, where it helps in the formation of the active drug molecule .
Catalyst in Cyclization Reactions
Methyl 4,4,4-trifluorocrotonate acts as a catalyst in cyclization reactions . These reactions are essential in the formation of cyclic compounds, which are prevalent in many areas of chemistry and biology .
Catalyst in Oxidation Reactions
This compound is also used as a catalyst in oxidation reactions . These reactions are fundamental in various chemical processes, including the synthesis of many important organic compounds .
Catalyst in Halogenation Reactions
Methyl 4,4,4-trifluorocrotonate serves as a catalyst in halogenation reactions . These reactions are important in the production of halogenated organic compounds, which have wide-ranging applications in industries such as pharmaceuticals, agrochemicals, and materials science .
Synthesis of Pyroglutamic Acid
This compound has been used in the synthesis of (2 S,3 S)-3-methyl- and (2 S,3 S)-3-trifluoromethylpyroglutamic acid . These are important compounds in the field of medicinal chemistry .
Wirkmechanismus
Mode of Action
The compound acts as a precursor or reagent in chemical reactions. It undergoes diastereoselective Michael addition reactions with nucleophiles . In these reactions, it donates a trifluoromethyl group to the nucleophile, resulting in the formation of a new compound with a trifluoromethylated stereogenic center.
Biochemical Pathways
. The downstream effects of these reactions depend on the specific context and application of the synthesized compounds.
Result of Action
The primary result of Methyl 4,4,4-trifluorocrotonate’s action is the formation of new compounds with a trifluoromethylated stereogenic center. These compounds can have various applications in organic synthesis .
Eigenschaften
IUPAC Name |
methyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZYYLXAGRBDO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85694-31-1 | |
| Record name | Methyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 4,4,4-trifluorocrotonate a valuable compound in organic synthesis?
A1: Methyl 4,4,4-trifluorocrotonate is particularly useful in synthesizing enantioenriched trifluoromethylated compounds []. These compounds are important because the trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity. This makes them valuable building blocks for developing pharmaceuticals and agrochemicals.
Q2: The research mentions a "Copper-catalyzed enantioselective conjugate addition" involving Methyl 4,4,4-trifluorocrotonate. Could you elaborate on the significance of this reaction?
A2: This reaction, described in the research [], offers a way to introduce chirality into molecules containing a trifluoromethyl group. Enantioselectivity is crucial because different enantiomers of a chiral molecule can have vastly different biological activities. By using a chiral copper catalyst, the reaction selectively forms one enantiomer over the other, leading to enantioenriched products. This control over stereochemistry is vital for drug discovery and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)


![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)